molecular formula C19H23N3O4 B1392463 [6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid CAS No. 1219289-06-1

[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid

Cat. No.: B1392463
CAS No.: 1219289-06-1
M. Wt: 357.4 g/mol
InChI Key: AFVLAPJLLZLNJR-UHFFFAOYSA-N
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Description

[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Research demonstrates various techniques for synthesizing compounds similar to [6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid. For instance, Zhang et al. (2015) developed an iron-catalyzed protocol for synthesizing substituted pyrrolo[1,2-a]quinoxalines, showcasing advanced methodologies in chemical synthesis (Zhiguo Zhang et al., 2015).

  • Structural Analysis : Research like that conducted by Szydlo et al. (2008) focuses on the structural arrangement of pyrrolyl-quinoxalines, providing insights into the molecular structure and interactions, which are crucial for understanding compounds like the one (Florence Szydlo et al., 2008).

  • Quantum Chemical Investigations : Studies such as Bouklah et al. (2012) delve into the quantum-chemical aspects of similar compounds, offering an understanding of their electronic properties, crucial for their potential applications in various fields (M. Bouklah et al., 2012).

Potential Applications

  • Antifungal Activity : Doležel et al. (2009) explored the antifungal properties of rhodanineacetic acid derivatives, a field relevant to the study of quinoxaline derivatives for potential therapeutic uses (J. Doležel et al., 2009).

  • Antibacterial Properties : Research like Al-Hiari et al. (2011) investigated the antibacterial properties of quinoxaline derivatives, suggesting potential medical applications of similar compounds (Y. Al-Hiari et al., 2011).

Properties

IUPAC Name

2-[6-oxo-3-(pyrrolidine-1-carbonyl)-7,8,9,10-tetrahydro-6aH-pyrido[1,2-a]quinoxalin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c23-17(24)12-22-16-11-13(18(25)20-8-3-4-9-20)6-7-14(16)21-10-2-1-5-15(21)19(22)26/h6-7,11,15H,1-5,8-10,12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVLAPJLLZLNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)N(C3=C2C=CC(=C3)C(=O)N4CCCC4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid
Reactant of Route 2
[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid
Reactant of Route 3
[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid
Reactant of Route 5
[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid
Reactant of Route 6
[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid

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